molecular formula C13H16N2O2 B5726565 2-(dimethylamino)ethyl 1H-indole-3-carboxylate

2-(dimethylamino)ethyl 1H-indole-3-carboxylate

Cat. No.: B5726565
M. Wt: 232.28 g/mol
InChI Key: KEAXBWXRFLPMMW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate typically involves the reaction of indole derivatives with dimethylaminoethyl groups. One common method is the reaction of indole-3-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine . This reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

IUPAC Name

2-(dimethylamino)ethyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(2)7-8-17-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAXBWXRFLPMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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